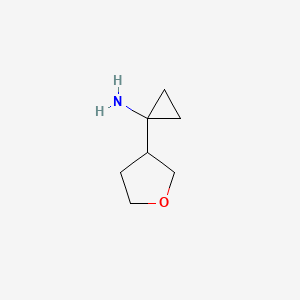
2,3-Naphthalenedicarboxaldehyde, 5-nitro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is a chemical compound known for its unique properties and applications. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains two formyl groups at positions 2 and 3, along with a nitro group at position 5. This compound is primarily used as a fluorescent derivatization agent for primary amines, amino acids, and small peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- typically involves the nitration of 2,3-Naphthalenedicarboxaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and degradation of the product .
Industrial Production Methods
Industrial production of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Naphthalenedicarboxaldehyde, 5-nitro- undergoes various chemical reactions, including:
Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite in an aqueous medium.
Substitution: Electrophilic reagents such as halogens or sulfonating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 2,3-Naphthalenedicarboxylic acid, 5-nitro-
Reduction: 2,3-Naphthalenedicarboxaldehyde, 5-amino-
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
2,3-Naphthalenedicarboxaldehyde, 5-nitro- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2,3-Naphthalenedicarboxaldehyde, 5-nitro- involves its ability to form highly fluorescent and stable derivatives with primary amines, amino acids, and small peptides. The reaction between the amino compounds and 2,3-Naphthalenedicarboxaldehyde, 5-nitro- results in the formation of a Schiff base, which undergoes cyclization to form a fluorescent product. This fluorescence is utilized in various analytical and diagnostic applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Naphthalenedicarboxaldehyde: Lacks the nitro group and is used for similar applications but with different fluorescence properties.
Phthaldialdehyde: Another fluorescent derivatization agent with different reactivity and fluorescence characteristics.
Anthracene-2,3-dicarboxaldehyde: Similar structure but with different substituents, leading to variations in reactivity and applications.
Uniqueness
2,3-Naphthalenedicarboxaldehyde, 5-nitro- is unique due to the presence of the nitro group, which enhances its reactivity and fluorescence properties. This makes it particularly useful in applications requiring high sensitivity and specificity .
Propiedades
Número CAS |
103836-27-7 |
|---|---|
Fórmula molecular |
C12H7NO4 |
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
5-nitronaphthalene-2,3-dicarbaldehyde |
InChI |
InChI=1S/C12H7NO4/c14-6-9-4-8-2-1-3-12(13(16)17)11(8)5-10(9)7-15/h1-7H |
Clave InChI |
QPGMESNZJCVKOW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=C(C=C2C(=C1)[N+](=O)[O-])C=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-[(E)-[(4-nitrobenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate](/img/structure/B12049715.png)


![5-(3-methoxyphenyl)-4-{[(E)-(3-nitrophenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B12049726.png)
![3-Methyl-2-(3-methylbutyl)-1-(piperidin-1-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12049730.png)

![N-(3-bromophenyl)-3-hydroxy-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049735.png)



![(2E)-2-{4-[(4-chlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinecarboxamide](/img/structure/B12049771.png)
